molecular formula C9H6ClNO B2375724 5-Chloroquinolin-2(1h)-one CAS No. 23981-22-8

5-Chloroquinolin-2(1h)-one

Cat. No.: B2375724
CAS No.: 23981-22-8
M. Wt: 179.6
InChI Key: DGIQZKXQEUGFPA-UHFFFAOYSA-N
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Description

5-Chloroquinolin-2(1H)-one (CAS 23981-22-8) is a high-purity chloroquinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic building block for developing novel therapeutic agents. Research indicates its structural framework is valuable in creating metal complexes, such as with silver(I), which have demonstrated promising in vitro antioxidant and antidiabetic activities, including alpha-glucosidase and alpha-amylase inhibitory effects . Furthermore, chloroquinoline derivatives are extensively investigated for their antitumor potential, with studies showing they can act through mechanisms such as inhibition of the PI3K enzyme, leading to cytotoxicity against various cancer cell lines . The quinoline core is a privileged scaffold in drug discovery, known for its diverse biological activities . As a key intermediate, this compound enables researchers to explore new chemical space in the development of multitarget-directed ligands. The product is supplied with detailed quality control documentation. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIQZKXQEUGFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Properties of 5 Chloroquinolin 2 1h One

The synthesis of 5-Chloroquinolin-2(1H)-one can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted precursors. A common strategy involves the use of a substituted aniline (B41778) as a starting material.

Table 1: Chemical Identity of this compound

PropertyValue
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
IUPAC Name 5-chloro-1H-quinolin-2-one
CAS Number 23981-22-8

Elucidation of Molecular Structure Through Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5-Chloroquinolin-2(1H)-one, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum, the protons of the quinolinone ring system exhibit characteristic chemical shifts and coupling patterns. The spectrum displays signals corresponding to the five aromatic protons and the N-H proton. The downfield signal is attributed to the amide proton (N-H), its broadness and chemical shift being dependent on solvent and concentration. The aromatic protons appear as a series of multiplets in the aromatic region of the spectrum, with their specific shifts and coupling constants determined by their electronic environment and proximity to the chloro and carbonyl groups.

The ¹³C NMR spectrum is equally informative, showing nine distinct carbon signals that correspond to the nine carbon atoms in the molecule. The carbonyl carbon (C-2) is readily identified by its characteristic downfield chemical shift, typically in the range of 160-165 ppm. The remaining eight signals in the aromatic region confirm the presence of the fused bicyclic system. While specific assignments require more advanced techniques like 2D NMR (e.g., HSQC, HMBC) and Distortionless Enhancement by Polarization Transfer (DEPT), the observed chemical shifts are consistent with the proposed structure, showing the influence of the electron-withdrawing chlorine atom and the amide functionality on the carbocyclic and heterocyclic rings.

Table 1: NMR Spectroscopic Data for this compound Data sourced from a 2011 study by Bakherad et al. which reported the synthesis and characterization of this compound.

Technique Solvent Observed Chemical Shifts (δ, ppm)
¹H NMR CDCl₃7.69 (d, 1H), 7.45 (d, 1H), 7.33 (s, 1H), 7.26 (t, 1H), 6.64 (d, 1H)
¹³C NMR CDCl₃163.7, 139.3, 138.9, 130.6, 128.5, 124.2, 122.9, 116.8, 115.2

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, primarily through Fourier-Transform Infrared (FTIR) or Infrared (IR) techniques, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound shows several key absorption bands that confirm its structural features. A prominent absorption is observed for the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide is also a key feature, usually seen as a broad band around 3200-3400 cm⁻¹. The aromatic C=C bond stretching vibrations within the quinoline (B57606) ring system give rise to multiple sharp peaks in the 1400-1600 cm⁻¹ region. Finally, the C-Cl stretching vibration can be observed in the fingerprint region, typically between 700-800 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound Data sourced from a 2011 study by Bakherad et al.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3250N-H stretchAmide
1658C=O stretchAmide (Lactam)
1590, 1480C=C stretchAromatic Ring
785C-Cl stretchChloroalkane

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed.

For this compound (C₉H₆ClNO), the mass spectrum will show a molecular ion peak [M]⁺. A characteristic feature is the isotopic pattern of this peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately a 3:1 ratio), the molecular ion will appear as two peaks separated by two mass units, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

Electron Ionization Mass Spectrometry (EI-MS) data reveals a molecular ion peak at m/z 179. The fragmentation pattern typically involves the loss of small, stable molecules. Common fragmentation pathways for quinolinones include the loss of carbon monoxide (CO) from the lactam ring, which is a characteristic fragmentation for such systems.

Table 3: Mass Spectrometry Data for this compound Data sourced from a 2011 study by Bakherad et al.

Technique Parameter Value
EI-MSMolecular Ion Peak [M]⁺m/z 179
EI-MSIsotopic Peak [M+2]⁺m/z 181
EI-MSKey Fragmentm/z 151 ([M-CO]⁺)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The quinolinone scaffold is a chromophore that exhibits characteristic electronic transitions.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Supramolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles.

As of this review, a single-crystal X-ray structure for this compound has not been reported in the searched scientific literature. However, were such a study performed, it would reveal the planarity of the quinoline ring system and the precise conformation of the molecule.

Furthermore, it would provide invaluable information on intermolecular interactions that govern the crystal packing. In the solid state, it is expected that molecules of this compound would form hydrogen-bonded dimers via the N-H and C=O groups of the lactam moiety (N-H···O). Additionally, the presence of the chlorine atom at the 5-position introduces the possibility of halogen bonding. uj.edu.plnih.govresearchgate.netrsc.org A halogen bond is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as the carbonyl oxygen of a neighboring molecule (C-Cl···O). Such interactions can play a crucial role in directing the supramolecular assembly of the crystal lattice. uj.edu.plnih.govresearchgate.netrsc.org

Comprehensive Biological Activity Profiling and Mechanistic Investigations

Antimicrobial Spectrum Analysis

Derivatives of 5-Chloroquinolin-2(1H)-one have shown notable activity against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Activity

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, a series of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine derivatives were synthesized and tested for their in vitro antimicrobial activity. researchgate.net These compounds showed activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains such as Salmonella typhi and Pseudomonas aeruginosa. researchgate.net

Similarly, novel 5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-ones were synthesized and screened for their antibacterial effects. mdpi.com One derivative with a hydroxyl group at the fourth position of the phenyl ring demonstrated potent activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. mdpi.com Another compound with an electron-donating group at the third position of the phenyl ring also showed strong antibacterial activity with the same MIC value. mdpi.com

Furthermore, newly synthesized Schiff bases and 1,3,4-oxadiazole (B1194373) derivatives incorporating a 5-chloroquinolin-8-ol moiety displayed moderate to highly significant antimicrobial activity against strains like Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli at a concentration of 40 μg/mL. jocpr.com Another study on 2-chloroquinoline (B121035) derivatives revealed significant potency against various bacterial strains, with some compounds showing activity comparable to standard drugs like Ciprofloxacin, Ampicillin, and Gentamicin. medcraveonline.com

Interactive Table: Antibacterial Activity of this compound Derivatives

Compound Type Bacterial Strains Activity Level Reference
5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines S. aureus, B. subtilis, S. typhi, P. aeruginosa Active researchgate.net
5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-ones E. coli Potent (MIC: 12.5 µg/mL) mdpi.com
Schiff bases and 1,3,4-Oxadiazole derivatives of 5-chloroquinolin-8-ol B. subtilis, P. aeruginosa, S. aureus, E. coli Moderate to High jocpr.com
2-chloroquinoline derivatives Various bacterial strains Significant medcraveonline.com

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal efficacy. The aforementioned 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine derivatives were also tested against the fungi Aspergillus niger and Fusarium. researchgate.net

Similarly, the newly synthesized Schiff bases and 1,3,4-oxadiazole derivatives of 5-chloroquinolin-8-ol were screened against Candida albicans and Aspergillus niger, showing moderate to highly significant activity. jocpr.com The study on 5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-ones also reported potent antifungal activity. A compound with a chloro group at the fourth position of the phenyl ring showed an MIC of 100 µg/mL for C. albicans and A. niger, and 62.5 µg/mL for A. clavatus. mdpi.com Another derivative with a hydroxyl group at the fourth position of the phenyl ring had an MIC of 100 µg/mL against C. albicans. mdpi.com Furthermore, certain 2-chloroquinoline derivatives demonstrated strong antifungal activity comparable to Amphotericin B. medcraveonline.com

Interactive Table: Antifungal Activity of this compound Derivatives

Compound Type Fungal Strains Activity Level Reference
5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines A. niger, Fusarium Active researchgate.net
Schiff bases and 1,3,4-Oxadiazole derivatives of 5-chloroquinolin-8-ol C. albicans, A. niger Moderate to High jocpr.com
5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-ones C. albicans, A. niger, A. clavatus Potent (MIC: 62.5-100 µg/mL) mdpi.com
2-chloroquinoline derivatives Various fungal strains Strong medcraveonline.com

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Derivatives of this compound have shown promise in this area. A series of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine derivatives were screened for their antitubercular activity against the M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). researchgate.net

Another study focused on 3-((1H-Benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives, which were synthesized and evaluated for their anti-tuberculosis activity, showing moderate activity. samipubco.com Furthermore, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazone derivatives have been evaluated for their in vitro anti-TB activity against M. tuberculosis H37Rv, with several compounds exhibiting significant MIC values. researchgate.net Some 6-chloroquinoline (B1265530) compounds with phenyltriazole substituents also demonstrated notable activity, with one derivative showing a MIC of 12.5 μg/mL. frontiersin.org

Antimalarial Activity

Quinoline-based compounds have a long history as antimalarial drugs, and derivatives of this compound continue to be an active area of research. A series of dihydropyrimidine (B8664642) derivatives with quinolinyl residues were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum, showing moderate to high activities with IC50 values ranging from 0.014 to 5.87 μg/mL. nih.gov

The S,S enantiomer of a bisquinoline, trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine, was found to be significantly more potent against chloroquine-resistant P. falciparum than its R,R enantiomer. nih.gov This compound, Ro 47-7737, also demonstrated potent antimalarial activity against P. vivax ex vivo and P. berghei in vivo. nih.gov In another study, hybrids of 5-cyanopyrimidine (B126568) and quinoline (B57606) were synthesized, with one compound showing potent activity against a chloroquine-resistant strain of P. falciparum. raco.cat

Antiviral Efficacy Assessment

The antiviral potential of this compound derivatives has been explored against a range of viruses. A study on pyrazole (B372694) derivatives bearing a hydroxyquinoline scaffold showed promising antiviral activity against SARS-CoV-2, HCoV-229E, and MERS-CoV. rsc.org One hydrazone derivative, in particular, exhibited significant inhibition against SARS-CoV-2. rsc.org

Amodiaquine analogs, which are quinoline derivatives, have also been investigated for their anti-SARS-CoV-2 activity. jst.go.jp One such analog displayed moderate antiviral activity with an EC50 of approximately 20 µM and low cytotoxicity. jst.go.jp The broad-spectrum antiviral activity of quinoline derivatives has been recognized, with applications against various RNA viruses. nih.gov

Anticancer and Antiproliferative Studies

Derivatives of this compound have demonstrated significant potential as anticancer agents. A study on novel chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety revealed that several compounds exhibited better or comparable activity to the reference drug against lung, HeLa, colorectal, and breast cancer cell lines. nih.govnih.gov For instance, one compound was the most active against Hela and breast cancer cell lines, while another was most active against colorectal cancer cells. nih.gov

New quinoline and isatin (B1672199) derivatives have been designed as VEGFR-2 inhibitors. nih.gov Two of these compounds showed comparable activities to doxorubicin (B1662922) against Caco-2 colon cancer cells. nih.gov Another study on novel chloroquinoline-based heterocycles identified two compounds with high anticancer activity against HepG2, MCF-7, HCT-116, and PC-3 human cancer cell lines. tandfonline.com

Furthermore, a series of novel amidines derived from 4-azido-quinolin-2(1H)-ones were tested for their antiproliferative activity against four cancer cell lines. frontiersin.org Several of these compounds showed potent activity, with one derivative outperforming doxorubicin against all four cell lines. frontiersin.org

Interactive Table: Anticancer Activity of this compound Derivatives

Compound Type Cancer Cell Lines Key Findings Reference
Chloroquinoline-benzenesulfonamide hybrids Lung, HeLa, Colorectal, Breast Better or comparable activity to reference drug. nih.govnih.gov
Quinoline and isatin derivatives A549, Caco-2, HepG2, MDA-MB-231 Comparable activity to doxorubicin against Caco-2 cells. nih.gov
Chloroquinoline-based heterocycles HepG2, MCF-7, HCT-116, PC-3 High anticancer activity. tandfonline.com
Amidines from 4-azido-quinolin-2(1H)-ones Four cancer cell lines One derivative outperformed doxorubicin. frontiersin.org

Evaluation against Various Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines, revealing promising anticancer potential.

Lung, HeLa, Colorectal, and Breast Cancer: Novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety have been synthesized and tested against lung (A549-Raw), HeLa, colorectal (lovo), and breast (MDA-MB231) cancer cell lines. nih.gov Several of these compounds exhibited cytotoxic activity comparable or superior to the reference drug, 2′,7′-dichlorofluorescein. nih.gov Specifically, against the A549 lung cancer cell line, one derivative proved to be the most active with an IC₅₀ value of 44.34 µg/ml. nih.gov For HeLa cells, another derivative was most potent, with an IC₅₀ of 30.92 µg/ml. nih.gov In the case of the lovo colorectal cancer cell line, a different derivative showed the highest activity with an IC₅₀ of 28.82 µg/ml. nih.gov

MCF-7, HT-29, A2780, PANC-1: The anticancer activity of quinolin-2-one derivatives has been noted against various cell lines including A549 (lung), MDA-MB-231 (breast), and HepG2 (liver). researchgate.net Furthermore, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was assessed for its cytotoxicity against pancreatic cancer PANC-1 cells and colorectal cancer HCT116 cells, among others. nih.gov This particular compound showed notable cytotoxicity against colorectal cancer HCT116 and Caco-2 cells, with IC₅₀ values of 0.35 and 0.54 μM, respectively. nih.gov

Caco-2 and Other Cell Lines: In a study focusing on new quinoline and isatin derivatives as VEGFR-2 inhibitors, the antiproliferative effects were tested against A549, Caco-2, HepG2, and MDA-MB-231 cell lines. nih.gov Derivatives of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one have also shown potent in vitro anticancer activity. sci-hub.se

Table 1: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines

Cancer Cell Line Derivative Type IC₅₀ Value Reference
Lung (A549-Raw) Chloroquinoline-benzenesulfonamide hybrid 44.34 µg/ml nih.gov
HeLa Chloroquinoline-benzenesulfonamide hybrid 30.92 µg/ml nih.gov
Colorectal (lovo) Chloroquinoline-benzenesulfonamide hybrid 28.82 µg/ml nih.gov
Colorectal (HCT116) 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline 0.35 µM nih.gov
Colorectal (Caco-2) 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline 0.54 µM nih.gov

Anti-angiogenic and Cell Migration Modulation

The process of angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.

Research has identified certain substituted oxines, such as nitroxoline (B368727) and 5-chloroquinolin-8-yl phenylcarbamate, as potential anti-angiogenic agents. nih.gov Furthermore, a study on new quinoline and isatin derivatives demonstrated that a specific compound could inhibit the healing and migration abilities of cancer cells. semanticscholar.org This inhibition of cell migration is a key factor in preventing cancer spread.

Induction of Apoptosis and Cell Cycle Arrest

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key mechanisms through which anticancer agents exert their effects.

Apoptosis: Derivatives of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one have been shown to induce apoptosis in tumor cells. sci-hub.se This is potentially achieved by regulating the expression of key apoptotic proteins. sci-hub.senih.gov Similarly, a study on 7-chloroquinoline-1,2,3-triazoyl-carboxamides confirmed their ability to induce apoptosis in human bladder carcinoma cells. nih.gov The pro-apoptotic activity of new tetracyclic chlorpromazine (B137089) analogues containing a quinoline scaffold has also been confirmed in several cancer cell lines. mdpi.com

Cell Cycle Arrest: The same 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives were found to induce cell cycle arrest at the G2/M phase. sci-hub.se Another study showed that a representative 2-chloroquinoline-benzimidazole derivative caused cell cycle arrest at the G2 phase in HepG2 cells. nih.gov Furthermore, 7-chloroquinoline-1,2,3-triazoyl-carboxamides were found to arrest the cell cycle in the G0/G1 phase in human bladder carcinoma cells. nih.gov In contrast, some new chlorpromazine analogues with a quinoline structure were observed to induce cell cycle arrest at the S phase. mdpi.com

Other Pharmacological Activities

Beyond their anticancer properties, derivatives of this compound have been investigated for other potential therapeutic applications.

Antidiabetic Potential

The potential of these compounds in managing diabetes has been explored. A series of substituted 5-(2-Chloro-quinolin-3-ylmethylene)-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antidiabetic potential in a streptozotocin-induced diabetic Wistar albino rat model. researchgate.net Among the tested compounds, two derivatives, 3-[(2-Chloro-4-nitro-phenylamino)-methyl]-5-(2-chloro-quinolin-3-ylmethylene)-thiazolidine-2,4-dione and 5-(2-Chloro-quinolin-3-ylmethylene)-3-[(4-nitro-phenylamino)-methyl]-thiazolidine-2,4-dione, demonstrated excellent activity when compared to the standard drug, pioglitazone. researchgate.net Another compound showed moderate activity. researchgate.net

Anti-inflammatory Properties

Quinoline derivatives have shown promise as anti-inflammatory agents. researchgate.netrsc.org A specific derivative, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, demonstrated significant anti-inflammatory effects in both cellular and animal models. tbzmed.ac.ir This compound was able to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), as well as other inflammatory mediators. tbzmed.ac.ir The anti-inflammatory activity was further confirmed in vivo using a carrageenan-induced paw edema model in mice. tbzmed.ac.ir

Antioxidant Activity

Several studies have highlighted the antioxidant potential of quinoline derivatives. nih.govtandfonline.com

One study synthesized novel 7-chloroquinoline (B30040) derivatives and evaluated their radical scavenging activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. semanticscholar.org Two of the synthesized compounds displayed strong antioxidant activity, with IC₅₀ values of 2.17 and 0.31 µg/mL, which were comparable or better than the standard, ascorbic acid (2.41 µg/mL). semanticscholar.org

Another research effort focused on synthesizing a new series of 1-(2-chloroquinolin-3-yl)-N-(4-phenylthiazol-2-yl)methanimine derivatives. ymerdigital.com The antioxidant activity of these compounds was evaluated using the DPPH method, with derivatives bearing bromo and methyl substitutions showing superior free radical scavenging potency. ymerdigital.com

A separate study on quinolinonyl-glycine derivatives revealed that one compound exhibited excellent H₂O₂ scavenging activity with an IC₅₀ of 20.92 µg/mL, surpassing the activity of ascorbic acid. ekb.eg

Enzyme Inhibition Studies

The this compound scaffold has been a focal point in the design of various enzyme inhibitors, demonstrating a wide range of activities against several key enzymes.

PI3K Inhibition: Derivatives of chloroquinoline have been identified as potential anticancer agents through the inhibition of the PI3K enzyme. nih.gov Molecular docking studies of novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety suggest that their mechanism of action could be through PI3K inhibition. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and proteins, making it a significant target for antimicrobial and anticancer therapies. researchgate.netvietnamjournal.ru While specific studies on this compound are not detailed, the broader class of quinoline derivatives has been investigated as DHFR inhibitors. ujaen.esscilit.com For instance, pyrrolo-quinazoline derivatives, which share structural similarities, have shown potent inhibition against Mycobacterium abscessus DHFR. nih.gov

DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme, and its inhibition is a key mechanism for several antibiotics. nih.gov Quinoline derivatives, particularly fluoroquinolones, are well-known DNA gyrase inhibitors. nih.govresearchgate.net Studies on various quinoline derivatives have demonstrated their potential to inhibit DNA gyrase, suggesting that the this compound core could be a valuable scaffold for developing new antibacterial agents targeting this enzyme. nih.gov

Tyrosyl-tRNA Synthetase Inhibition: Research into the inhibition of tyrosyl-tRNA synthetase by this compound derivatives is an emerging area. This enzyme is essential for protein synthesis, and its inhibition could lead to the development of novel antimicrobial agents.

Falcipain-2 Inhibition: Falcipain-2, a cysteine protease of Plasmodium falciparum, is a validated target for antimalarial drugs. nih.govplos.org Quinoline-based compounds have shown promise as falcipain-2 inhibitors. nih.govmalariaworld.org Specifically, quinoline-substituted furanone derivatives have been identified as selective falcipain-2 inhibitors, with some compounds exhibiting excellent antimalarial activity. researchgate.net

Carbonic Anhydrase (CA) Inhibition: Quinolinone derivatives have been investigated for their inhibitory effects on carbonic anhydrases, which are involved in various physiological processes. nih.gov Studies on novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives showed moderate to good inhibitory properties against human carbonic anhydrase (hCA) isoforms IX and XII, with inhibition constants in the micromolar range. nih.govtandfonline.comresearchgate.net However, they were inactive against hCA I and II. nih.govtandfonline.comresearchgate.net In contrast, another study on 3-(quinolin-4-ylamino)benzenesulfonamides demonstrated inhibition of hCA I and II, with the 7-chloro-6-fluoro substituted derivative being the most potent against hCA II. semanticscholar.org Uracil-quinoline hybrids have also been designed as anticancer carbonic anhydrase inhibitors. mdpi.com

Chymotrypsin (B1334515) Inhibition: The inhibitory activity of this compound derivatives against chymotrypsin has been explored. A phenylalanine-based inhibitor with a 6-chloro-3,4-dihydro-1H-quinolin-2-one moiety showed inhibition of chymotrypsin with an IC50 of 1 μM. nih.gov

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. northumbria.ac.uk Quinoline derivatives have demonstrated tyrosinase inhibitory activity. nih.govnih.gov For instance, certain quinoline-based coumarin (B35378) derivatives have shown remarkable tyrosinase inhibiting abilities, with a 7'-chloro substituted compound being the most active. nih.gov

Anti-Alzheimer's Disease Activity

The quinoline scaffold is a prominent feature in many compounds developed for the treatment of Alzheimer's disease. arabjchem.orgresearchgate.net Derivatives of this compound have been investigated for their potential to combat this neurodegenerative disease through various mechanisms.

One key strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. bath.ac.uk Novel 4-(piperazin-1-yl)quinoline-2(1H)-one derivatives have been synthesized and shown to inhibit AChE. bath.ac.uk

Another critical aspect of Alzheimer's pathology is the aggregation of amyloid-beta (Aβ) peptides. acs.org Quinoline derivatives have been designed to inhibit Aβ aggregation. bath.ac.uknih.gov For example, certain 4-(piperazin-1-yl)quinoline-2(1H)-one derivatives demonstrated a remarkable ability to inhibit the fibrillation of Aβ42 oligomers. bath.ac.uk Furthermore, N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines have been shown to disaggregate Aβ aggregates. nih.gov

The multitarget-directed ligand approach is also being explored, with quinoline derivatives designed to hit several targets involved in Alzheimer's disease, including cholinesterases, Aβ aggregation, and monoamine oxidase (MAO). researchgate.netmdpi.com

Compound Class/DerivativeTargetActivity/FindingReference
4-(Piperazin-1-yl)quinoline-2(1H)-one derivativesAChE, Aβ42 fibrillationInhibited AChE and Aβ42 oligomer fibrillation. bath.ac.uk
N-(4-((7-Chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)aminesAβ aggregationDisaggregated Aβ aggregates. nih.gov
5-chloro-8-hydroxyquinoline derivativeshBChEShowed significant inhibitory effect on human butyrylcholinesterase. arabjchem.org
2-Chloroquinoline-based-ThiosemicarbazonesCholinesterases, MAOInvestigated as multitarget agents. researchgate.net

Antiprion Activity

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the prion protein (PrP). acs.org Quinoline derivatives have been screened for their ability to inhibit prion propagation. A study on a series of polyquinolines and quinoline derivatives found several compounds with antiprion activity in the nanomolar range in a persistently prion-infected cell line. acs.org Interestingly, the structure-activity relationships for antiprion activity were similar to those for antimalarial activity, suggesting potential overlapping molecular targets. acs.org

Cardiotonic and Hypotensive Effects

The 3,4-dihydro-2(1H)-quinolone moiety, a structure related to this compound, is found in drugs like cilostazol (B1669032) and carteolol, which exhibit cardiotonic and hypotensive effects. nih.govtandfonline.com These effects are often attributed to activities such as phosphodiesterase inhibition and blocking of β-adrenergic receptors. nih.govtandfonline.com

Anticonvulsant Activity

Quinoline-2(1H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties. researchgate.net Studies on 4-substituted-phenyl-3,4-dihydro-2(1H)-quinolines showed anticonvulsant effects in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. researchgate.net Further modification into 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines significantly increased the anticonvulsant activity. researchgate.net

Anti-neurodegenerative Activity

Beyond Alzheimer's disease, quinoline derivatives have shown broader anti-neurodegenerative potential. tandfonline.com The deregulation of cyclin-dependent kinase 5 (CDK5) is implicated in several neurodegenerative disorders, and quinolin-2(1H)-one derivatives have been designed as potent CDK5 inhibitors. researchgate.net

Analgesic Activity

Derivatives of quinoline have been evaluated for their analgesic properties. tbzmed.ac.irresearchgate.netalliedacademies.orgnih.govrsc.org A study on a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated both peripheral and central analgesic effects in mouse models. tbzmed.ac.ir The peripheral analgesic activity was assessed by the writhing test, where the compound significantly inhibited abdominal writhing. tbzmed.ac.ir The central analgesic activity was evaluated using the hot-plate test, showing a significant analgesic effect. tbzmed.ac.ir

DerivativeTest ModelAnalgesic EffectReference
7-chloro-4-(piperazin-1-yl)quinoline derivativeAcetic acid-induced writhing test (mice)Peripheral analgesic effect with 33% and 62% inhibition at 15 and 30 mg/kg respectively. tbzmed.ac.ir
7-chloro-4-(piperazin-1-yl)quinoline derivativeHot-plate test (mice)Central analgesic effect, with peak activity at 45 minutes. tbzmed.ac.ir

Mechanistic Investigations at the Molecular Level

The mechanisms through which quinoline derivatives exert their biological effects often involve interactions with fundamental biomolecules like heme and nucleic acids.

Heme Binding and Detoxification

A primary mechanism of action for many quinoline-based compounds, particularly antimalarials like chloroquine (B1663885), is the inhibition of heme detoxification in parasites. semanticscholar.org These drugs are thought to block the polymerization of toxic heme into non-toxic hemozoin, leading to parasite cell lysis. semanticscholar.org Studies on various 4-aminoquinoline (B48711) derivatives and hybrids have explored this interaction. For example, pyrano[2,3-c]pyrazole-aminoquinoline hybrids have been investigated for their binding affinity with hemin, a key component in the heme detoxification pathway. ukm.edu.my Similarly, research on simplified chloroquine analogues, termed "Reversed Chloroquines" (RCQs), indicates that these compounds bind to heme and inhibit the formation of β-hematin (hemozoin) to an extent comparable to chloroquine itself. pdx.eduscispace.com

DNA/RNA Interaction

Quinoline derivatives have also been shown to interact with DNA, suggesting a different potential mechanism of action. The binding modes can include intercalation, where the compound inserts itself between the base pairs of DNA. Spectroscopic studies of metal complexes with 5-chloro-quinolin-8-ol revealed a hypochromic effect upon addition to DNA, which is characteristic of intercalation. researchgate.net This suggests a strong interaction between the compound's chromophores and the DNA bases. researchgate.net Similarly, investigations into 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-ones using absorption spectroscopy, fluorescence, and viscosity measurements also pointed towards an intercalative binding mode with calf-thymus DNA (CT-DNA). rsc.org In contrast, some quinolinyl epoxy ketones were studied for their ability to cleave DNA, but the results indicated they were ineffective as DNA cleavage agents. ijpsi.org Certain quinolone derivatives may also interact with RNA; for example, the Gag-Pol polyprotein, a target for some antiviral compounds, binds to genomic RNA to mediate virion assembly. drugbank.com

Derivatives of the quinoline core have been found to modulate various cellular signaling and enzymatic pathways, contributing to their therapeutic potential.

Certain chloroquinoline-benzenesulfonamide hybrids have been evaluated as anticancer agents, with molecular docking studies suggesting their mechanism could involve the inhibition of the PI3K enzyme. nih.gov In the context of cancer cell apoptosis, a specific quinoline derivative demonstrated the ability to down-regulate anti-apoptotic genes like Bcl2, Bcl-xl, and Survivin, while up-regulating the TGF gene in Caco-2 cells. nih.gov The same study also identified the compound as an inhibitor of VEGFR-2 kinase activity. nih.gov Other research has pointed to the inhibition of enzymes like telomerase by quinolone derivatives. mdpi.com Furthermore, molecular docking studies of certain quinolinyl epoxy ketones have indicated a good interaction with GlcN-6-P synthase, an enzyme implicated in cancer, diabetes, and fungal diseases. ijpsi.org

The cytotoxicity and cytocompatibility of quinoline derivatives are crucial aspects of their development as therapeutic agents. These properties are often assessed across a panel of normal and cancerous cell lines.

Derivatives have been tested against various cell lines, including African green monkey kidney (Vero) cells, human embryonic lung (HEL) fibroblasts, human cervical cancer (HeLa) cells, Madin-Darby canine kidney (MDCK) cells, and Crandell-Rees Feline Kidney (CRFK) cells.

Studies on Vero cells have shown that while some quinoline derivatives exhibit low cytotoxicity, indicating a degree of safety, others can be toxic. nih.govsemanticscholar.orgarkat-usa.orgrsc.org For example, certain quinoline derivatives showed high IC₅₀ values (440 µM), suggesting low toxicity against Vero cells, whereas isatin derivatives were more cytotoxic. nih.gov In other studies, some 4-aminoquinoline–pyrimidine hybrids were also evaluated for their cytotoxicity against Vero cells. rsc.org

In HEL cell cultures, acyclonucleotide analogues containing a 1,2,3-triazole linker have been evaluated for antiviral activity, with cytotoxicity being a key parameter. nih.gov One compound showed moderate activity against herpes simplex viruses with an EC₅₀ of 17 μM in HEL cells. nih.gov

HeLa cells are frequently used to screen for anticancer activity. Numerous studies have reported the cytotoxic effects of various chloroquine and quinoline analogues on this cell line. nih.govnih.govtandfonline.com For example, novel chloroquine analogues incorporating a benzenesulfonamide moiety were active against HeLa cancer cells. nih.gov

MDCK cells are often used in influenza research. The cytotoxicity of quinoline derivatives has been evaluated in this cell line to determine their selectivity index as potential antiviral agents. nii.ac.jpnih.gov Some 4-aminoquinoline derivatives displayed promising activity against the influenza A virus in MDCK cells. nii.ac.jp However, other studies have reported that certain 4-aminoquinoline–pyrimidine-5-carboxylate hybrids exhibit high toxicity against MDCK cell cultures. semanticscholar.org

CRFK cells are used for evaluating activity against feline viruses. Acyclonucleotide analogues and 4-aminoquinoline–pyrimidine hybrids have been tested in CRFK cell cultures for their efficacy against feline herpes virus and feline coronavirus, alongside assessments of their cytotoxicity. semanticscholar.orgnih.govnih.gov

Table 1: Cytotoxicity Data for Selected Quinoline Derivatives

Compound ClassCell LineMeasurementValue (µM)Reference
Quinoline DerivativesVeroIC₅₀150 - 440 nih.gov
Isatin DerivativesVeroIC₅₀26.5 - 30 nih.gov
Chloroquine AnaloguesHeLaIC₅₀>50% inhibition nih.gov
Chloroquinoline-Benzenesulfonamide HybridsHeLaIC₅₀Active nih.gov
Pyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline Derivative (IND-2)MDCKIC₅₀>10-fold selective vs cancer cells nih.gov
7-Chloro-4-aminoquinoline DerivativesMDCKCC₅₀41.1 (for Chloroquine) nii.ac.jp
Piperidine-based Derivative (11e)MDCK, HeLaMLD₅₀>160,000 (Selectivity Index) nih.gov
Acyclonucleotide Analogue (22e)HELEC₅₀17 nih.gov
Acyclonucleotide Analogue (22e)CRFKEC₅₀24 nih.gov
4-Aminoquinoline–pyrimidine-5-carboxylate HybridsMDCKCC₅₀High Toxicity (Low CC₅₀) semanticscholar.org
4-Aminoquinoline–pyrimidine-5-carboxylate HybridsVero, HEL, HeLa, CRFKCC₅₀High CC₅₀ semanticscholar.orgnih.gov

Structure Activity Relationship Sar Studies of 5 Chloroquinolin 2 1h One Derivatives

Impact of Chloro Substituent Position and Chemical Environment on Biological Activity

The position and electronic environment of the chloro substituent on the quinolinone ring are critical determinants of a molecule's biological activity. The chlorine atom, through its electronic and steric properties, can significantly influence the pharmacokinetics and pharmacodynamics of a compound.

The introduction of a chlorine atom into a biologically active molecule can substantially alter its properties. Generally, the presence of a chlorine atom on an aromatic ring increases the lipophilicity of the molecule. This can lead to enhanced membrane permeability and better partitioning into the lipophilic domains of proteins or cell membranes. Furthermore, the electron-withdrawing nature of chlorine can modulate the acidity or basicity of nearby functional groups, affecting how the molecule interacts with its biological target.

In the context of the quinoline (B57606) ring, the position of the chloro group is paramount. For instance, in the well-known antimalarial 4-aminoquinolines, a 7-chloro group is a crucial requirement for their activity, which is attributed to the inhibition of hemozoin formation. While the 5-chloro position in the quinolin-2(1H)-one scaffold is distinct, the principles of its influence remain relevant. The chlorine at the C-5 position influences the electron distribution of the entire heterocyclic system. This can affect the binding affinity of the molecule to its target receptor or enzyme.

Studies on related chloro-substituted quinolines have provided insights into the importance of the halogen's location. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, compounds with chloro substituents at the C-5 and C-7 positions have demonstrated significant antibacterial activity and inhibitory effects against matrix metalloproteinases (MMPs). Specifically, derivatives with substituents at C-7 showed lower IC50 values against MMP-2 compared to those with substituents at C-5, highlighting the sensitivity of biological activity to the chloro position nih.gov.

Influence of Substitutions at N-1, C-3, C-4, C-6, C-7 Positions on Pharmacological Profile

Systematic modification of the 5-chloroquinolin-2(1H)-one core at various positions has been a key strategy in the development of novel therapeutic agents. The introduction of different functional groups at the N-1, C-3, C-4, C-6, and C-7 positions can profoundly impact the pharmacological profile, including potency, selectivity, and mechanism of action.

N-1 Position: Alkylation or arylation at the N-1 position of the quinolinone ring is a common modification. The introduction of various substituents at this position can influence the molecule's solubility, metabolic stability, and interaction with its biological target. For example, in a series of quinolinone derivatives designed as EZH2 inhibitors, various substitutions on the N-1 position were explored, leading to compounds with potent antiproliferative activity nih.gov.

C-3 Position: The C-3 position offers another site for chemical modification. Introduction of substituents at this position can introduce new binding interactions with the target protein. For instance, the synthesis of quinolinone-based thiosemicarbazones, with the thiosemicarbazone moiety attached at the C-3 position, has yielded compounds with promising antituberculosis activity nih.gov.

C-4 Position: The C-4 position of the quinoline ring is often a critical determinant of biological activity. In many quinoline-based compounds, substitutions at this position can lead to a significant enhancement of their pharmacological effects. For example, the presence of hetero rings at the fourth position of a 7-chloroquinoline (B30040) system has been shown to significantly increase the biological effect against fungal strains tandfonline.comsemanticscholar.orgresearchgate.net.

C-6 and C-7 Positions: Modifications at the C-6 and C-7 positions of the quinoline ring have also been shown to be important for biological activity. In the development of P2X7 receptor antagonists, SAR studies revealed that a 4-methoxy substitution at the R3 position (corresponding to the C-6 or C-7 position of the quinolinone scaffold) was optimal for antagonist activity nih.gov. Furthermore, studies on 5,8-quinolinediones have indicated that the bioactivity is dependent on the substituents at the C-6 and C-7 positions mdpi.com.

The following table summarizes the general impact of substitutions at various positions on the pharmacological profile of quinoline and quinolinone derivatives, which can be extrapolated to the this compound scaffold.

Position of SubstitutionGeneral Impact on Pharmacological ProfileExample of Activity
N-1 Influences solubility, metabolic stability, and target interaction.Antiproliferative (EZH2 inhibitors) nih.gov
C-3 Can introduce new binding interactions.Antituberculosis
C-4 Often critical for activity; can significantly enhance potency.Antifungal tandfonline.comsemanticscholar.orgresearchgate.net
C-6 Modulates bioactivity.P2X7 receptor antagonism nih.gov
C-7 Important for bioactivity, often in conjunction with other substituents.P2X7 receptor antagonism nih.gov, MMP inhibition nih.gov

Correlation of Molecular Descriptors with Biological Efficacy (e.g., QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities or properties. These models are invaluable in understanding the SAR of this compound derivatives and in guiding the design of new, more potent analogues.

QSAR models are built by developing a mathematical equation that relates one or more physicochemical descriptors of a molecule to its biological activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Several QSAR studies have been performed on quinoline and quinolinone derivatives, providing insights that are applicable to the this compound scaffold. For instance, 3D-QSAR studies on a series of 2-chloroquinoline (B121035) derivatives as inhibitors of Mycobacterium tuberculosis have highlighted the importance of steric and electronic fields for their activity. The resulting CoMFA and CoMSIA contour maps can be used to identify the structural features that are favorable or unfavorable for the biological activity, thus guiding the design of more potent antitubercular agents nih.gov.

In another study, QSAR modeling was used to predict the acute toxicity (LD50) of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives. Various QSAR methodologies, including hierarchical clustering and nearest neighbor models, were employed to evaluate the toxicity researchgate.net.

A QSAR study on quinolinone-based thiosemicarbazones with antituberculosis activity revealed that van der Waals volume, electron density, and electronegativity were pivotal molecular descriptors for their anti-TB activity nih.gov. This suggests that both the size and electronic nature of the substituents play a crucial role in the biological efficacy of these compounds.

The following table lists some common molecular descriptors used in QSAR studies of quinoline derivatives and their general correlation with biological activity.

Molecular DescriptorDescriptionGeneral Correlation with Biological Activity
LogP A measure of lipophilicity.Often, an optimal range of lipophilicity is required for good activity.
Molecular Weight (MW) The mass of a molecule.Can influence absorption and distribution.
Dipole Moment A measure of the polarity of a molecule.Can be important for binding to polar sites on a target.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Related to the molecule's ability to donate or accept electrons.
Topological Indices Numerical descriptors of molecular topology.Can correlate with various biological activities.

Stereochemical Considerations and Their Role in Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a profound role in the biological activity of a drug. Chiral molecules can exist as enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit significantly different pharmacological and toxicological properties because biological systems, such as receptors and enzymes, are themselves chiral.

For derivatives of this compound that possess a chiral center, it is crucial to consider the stereochemical aspects of their interaction with biological targets. The introduction of a substituent, particularly at the C-3 or N-1 positions, can create a stereocenter. The two enantiomers of such a derivative may have different binding affinities for a receptor, with one enantiomer being significantly more active than the other (the eutomer) or even having a different pharmacological effect altogether.

While specific studies on the stereoselectivity of this compound derivatives are not extensively documented in the provided context, the principles of stereochemistry in drug action are universally applicable. For example, in a study of N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides, the theoretical structure-activity relationship study considered the molecular structure in three dimensions, which is inherently linked to stereochemistry nih.gov.

The differential activity of enantiomers can be attributed to the "three-point attachment" model, where one enantiomer can achieve a more favorable three-point interaction with the chiral binding site of a biological target than its mirror image. This can lead to differences in potency, efficacy, and even the mechanism of action.

Therefore, in the development of new drugs based on the this compound scaffold, if a chiral center is present or introduced, it is essential to:

Separate and characterize the individual enantiomers.

Evaluate the pharmacological activity of each enantiomer independently.

Consider enantioselective synthesis to produce the more active and safer enantiomer.

Ignoring stereochemical considerations can lead to the development of racemic drugs where one enantiomer may be inactive or contribute to undesirable side effects.

Conclusion and Future Research Directions

Summary of Key Findings and Research Gaps

Research into quinolinone derivatives has established this structural class as a "privileged scaffold" due to its wide range of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties. The inclusion of chlorine in drug candidates is a well-established strategy in medicinal chemistry to enhance efficacy and metabolic stability. researchgate.netewadirect.com Halogen atoms can improve drug-target interactions and increase the longevity of compounds in the body. researchgate.net

Despite the general interest in both quinolinones and chlorinated organic molecules, a significant research gap exists specifically for the 5-Chloroquinolin-2(1H)-one isomer. While its related analogues, such as 7-chloroquinolines and other substituted quinolinones, have been investigated for various therapeutic purposes, dedicated studies focusing on the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives are sparse. Much of the existing literature features this compound as an intermediate in the synthesis of more complex molecules rather than the primary focus of biological investigation. The specific influence of the chlorine atom at the C-5 position on the molecule's biological activity and pharmacokinetic profile remains largely unexplored, representing a critical knowledge gap for medicinal chemists.

Potential Therapeutic Applications of this compound Derivatives

Based on the extensive research conducted on the broader quinolinone and chloroquinoline families, derivatives of this compound hold considerable potential across several therapeutic areas.

Anticancer Activity: Quinolin-2-one hybrids have demonstrated significant potential as anticancer agents through various mechanisms. nih.gov For instance, certain derivatives act as inhibitors of key receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis. researchgate.net Given that chlorine substitution can enhance binding affinity, novel derivatives of this compound could be designed as potent kinase inhibitors for cancer therapy. researchgate.net

Antimicrobial Agents: The quinoline (B57606) core is fundamental to many antimicrobial drugs. nih.gov The structural versatility of this scaffold has allowed for the development of derivatives that target various bacterial enzymes, such as DNA gyrase. mdpi.com By functionalizing the this compound backbone with pharmacophores known for antibacterial activity, such as hydrazone or sulfonamide moieties, novel compounds could be developed to combat drug-resistant bacterial strains. nih.govmdpi.com

Antimalarial Compounds: Chloroquinoline is a cornerstone of antimalarial therapy. nih.gov Research on "reversed chloroquine" compounds and other 4-aminoquinoline (B48711) hybrids has shown potent activity against both chloroquine-sensitive and resistant strains of P. falciparum. mdpi.comnih.gov The mechanism often involves the inhibition of hemozoin formation in the parasite. nih.gov Derivatives of this compound could be explored as new antimalarial agents, potentially offering a novel SAR profile compared to existing drugs.

Strategies for Further Development and Optimization of Lead Compounds

Transforming a promising hit compound into a viable drug candidate requires a multi-parameter optimization process. For a lead compound based on the this compound scaffold, several medicinal chemistry strategies can be employed.

Structure-Activity Relationship (SAR) Analysis: A systematic SAR study is fundamental to understanding how structural modifications impact biological activity. patsnap.com Key modifications would include:

Substitution on the Benzene Ring: Introducing various electron-donating or electron-withdrawing groups at other positions (C-6, C-7, C-8) to probe electronic and steric requirements for target binding.

Functionalization at the N-1 Position: Adding different substituents at the nitrogen atom to modulate solubility, cell permeability, and target engagement.

Modification at C-3 and C-4: Introducing diverse functional groups at the C-3 and C-4 positions to explore new interaction vectors with the biological target.

Computational and Structure-Based Design: Modern drug design heavily relies on computational tools to guide optimization. patsnap.compatsnap.com Techniques such as molecular docking can predict how analogues of this compound bind to a specific target, allowing for the rational design of modifications to improve binding affinity and selectivity. patsnap.com Quantitative Structure-Activity Relationship (QSAR) modeling can further help in predicting the activity of unsynthesized compounds, prioritizing synthetic efforts. patsnap.com

Pharmacokinetic (ADME) Optimization: A successful drug must have a suitable profile for Absorption, Distribution, Metabolism, and Excretion (ADME). patsnap.com Medicinal chemists would focus on modifying the this compound scaffold to improve properties like aqueous solubility, metabolic stability (e.g., by blocking sites of metabolism), and membrane permeability, thereby enhancing oral bioavailability. patsnap.com

Challenges and Opportunities in the Drug Discovery Pipeline for Quinolinone Scaffolds

The development of drugs based on the quinolinone scaffold presents both distinct challenges and significant opportunities.

Challenges:

Drug Resistance: A primary challenge in areas like oncology and infectious diseases is the emergence of drug resistance. New quinolinone-based agents must be designed to overcome existing resistance mechanisms or to have novel modes of action.

Toxicity and Off-Target Effects: Improving selectivity is crucial to minimize side effects. patsnap.com For chlorinated compounds, there can be concerns about metabolic stability leading to slower drug clearance and potential bioaccumulation, which requires careful toxicological assessment. researchgate.netewadirect.com

Chemical Space Exploration: The vast number of possible quinolinone derivatives makes it challenging to synthesize and test all potential candidates. Efficiently navigating this large chemical space to find optimal compounds is a significant hurdle.

Opportunities:

Privileged Scaffold: The quinolinone core is a proven pharmacophore, providing a solid foundation for designing new drugs. Its synthetic tractability allows for the generation of diverse chemical libraries.

Strategic Halogenation: The presence of the chlorine atom is an opportunity. It can be used to enhance potency and modulate pharmacokinetic properties. Understanding its role through detailed SAR studies can lead to more effective drug candidates. researchgate.netewadirect.com

Technological Advances: The integration of artificial intelligence, machine learning, and advanced computational chemistry methods offers new avenues for predicting compound properties and accelerating the design-synthesize-test-analyze cycle.

Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores is a promising strategy to create hybrid molecules with dual-action mechanisms or improved potency and selectivity. nih.govmdpi.com

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 5-Chloroquinolin-2(1H)-one?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXS97/SHELXL97) is widely used for structure solution and refinement. Key parameters include data-to-parameter ratios >10 and R-factors <0.05 for high reliability. Ensure proper crystal mounting and data collection at controlled temperatures (e.g., 296 K) to minimize thermal motion artifacts .

Q. How can researchers synthesize this compound, and what reaction conditions optimize yield?

A common route involves cyclization of substituted anilines under acidic conditions. For example, refluxing 5-chloroanthranilic acid derivatives in methanol with HCl at 111°C for 24 hours achieves moderate yields (~49%). Solvent choice (e.g., dichloromethane or ethanol) and catalyst selection (e.g., acid/base systems) are critical for minimizing side reactions. Purification via recrystallization in methanol is recommended .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

PropertyValue
Molecular weight179.6 g/mol
Melting point288–289°C (in methanol)
Predicted density1.339 g/cm³
Predicted pKa10.89
These properties guide solvent selection (e.g., high-temperature stability in polar solvents) and analytical techniques (e.g., HPLC at neutral pH) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) during structural characterization be resolved?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Validate NMR assignments using 2D techniques (COSY, HSQC) and compare with SC-XRD bond lengths/angles. For example, the keto-enol tautomerism in quinolinones can lead to shifts in 1H^1H NMR peaks; SC-XRD provides definitive evidence of the dominant tautomer .

Q. What strategies improve the reproducibility of this compound in pharmacological assays?

Standardize synthesis protocols (e.g., strict control of reaction pH and temperature) and characterize batches via HPLC-UV/HRMS. For bioactivity studies, use validated assays (e.g., enzyme inhibition with IC50 determination) and include positive/negative controls. Publicly share synthetic protocols and spectral data to enhance cross-lab reproducibility .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and transition states. For instance, predict electrophilic substitution sites using Fukui indices or analyze hydrogen-bonding interactions in crystal lattices. Pair computational results with experimental validation (e.g., kinetic studies) to refine predictive models .

Q. What are the challenges in analyzing trace impurities in this compound, and how can they be mitigated?

Impurities (e.g., chlorinated byproducts) can arise from incomplete cyclization or oxidation. Use LC-MS with high-resolution mass detection (HRMS) and orthogonal methods like 13C^{13}C-NMR to identify minor components. Optimize purification using gradient elution in column chromatography or preparative HPLC .

Methodological Notes

  • Structural Analysis : Always cross-validate SC-XRD data with spectroscopic methods (e.g., IR for functional groups) .
  • Synthesis Optimization : Design factorial experiments (e.g., varying solvent polarity or catalyst loading) to systematically improve yields .
  • Data Reporting : Adhere to IUPAC guidelines for compound naming and provide full spectral data (e.g., 1H^1H, 13C^{13}C-NMR, HRMS) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.